Cas no 178408-24-7 (2-Piperazinone,3-[2-(2,3-dimethylphenyl)-2-oxoethylidene]-1-phenyl-)
![2-Piperazinone,3-[2-(2,3-dimethylphenyl)-2-oxoethylidene]-1-phenyl- structure](https://www.kuujia.com/scimg/cas/178408-24-7x300.png)
178408-24-7 structure
Product Name:2-Piperazinone,3-[2-(2,3-dimethylphenyl)-2-oxoethylidene]-1-phenyl-
CAS No:178408-24-7
Molecular Formula:C20H20N2O2
Molecular Weight:320.385
CID:165736
PubChem ID:6449093
2-Piperazinone,3-[2-(2,3-dimethylphenyl)-2-oxoethylidene]-1-phenyl- Properties
Names and Identifiers
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- 2-Piperazinone,3-[2-(2,3-dimethylphenyl)-2-oxoethylidene]-1-phenyl-
- 3-[2-(2,3-dimethylphenyl)-2-oxoethylidene]-1-phenylpiperazin-2-one
- (3Z)-3-[2-(2,3-dimethylphenyl)-2-oxoethylidene]-1-phenylpiperazin-2-one
- 3-(2-(2,3-Dimethylphenyl)-2-oxoethylidene)-1-phenylpiperazinone
- Piperazinone, 3-(2-(2,3-dimethylphenyl)-2-oxoethylidene)-1-phenyl-
- (3Z)-3-[2-(2,3-dimethylphenyl)-2-oxo-ethylidene]-1-phenyl-piperazin-2- one
- 178408-24-7
-
- InChIKey: ZLTXXRUBVFNENU-QGOAFFKASA-N
- Inchi: InChI=1S/C20H20N2O2/c1-14-7-6-10-17(15(14)2)19(23)13-18-20(24)22(12-11-21-18)16-8-4-3-5-9-16/h3-10,13,21H,11-12H2,1-2H3/b18-13+
- SMILES: CC1C(C)=CC=CC=1C(=O)/C=C1/NCCN(C2C=CC=CC=2)C/1=O
Computed Properties
- Exact Mass: 320.1526
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Rotatable Bond Count: 3
- Monoisotopic Mass: 320.152478
- Heavy Atom Count: 24
- Complexity: 508
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 3.6
- Topological Polar Surface Area: 49.4
Experimental Properties
- PSA: 49.41
- Refractive Index: 1.644
- Boiling Point: 491.4°Cat760mmHg
- Flash Point: 251°C
- Density: 1.216
2-Piperazinone,3-[2-(2,3-dimethylphenyl)-2-oxoethylidene]-1-phenyl- Related Literature
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Gao-Feng Liu,Bao-Hui Ye,Yong-Hua Ling,Xiao-Ming Chen Chem. Commun., 2002, 1442-1443
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Zhijie Liu,Yanxin Wang,Hongwei Gao RSC Adv., 2017,7, 34714-34721
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3. On the crystal forms of NDI-C6: annealing and deposition procedures to access elusive polymorphs†Francesco Marin,Enrico Modena,Lucia Maini Faraday Discuss., 2022,235, 490-507
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Xifeng Luo,Ran Jiang,Ziang Ma,Tiantian Yang,Hui Liu,Hui Deng,Wenhong Wu,Cunku Dong,Xi-Wen Du Phys. Chem. Chem. Phys., 2022,24, 9188-9195
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Xin Xu,Bing Yan J. Mater. Chem. A, 2022,10, 15427-15437
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Maximilian Himmelstoß,Kevin Erharter,Eva Renard,Eric Ennifar,Christoph Kreutz,Ronald Micura Chem. Sci., 2020,11, 11322-11330
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Xiaoming Kao RSC Adv., 2020,10, 9126-9132
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10. Contents list
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